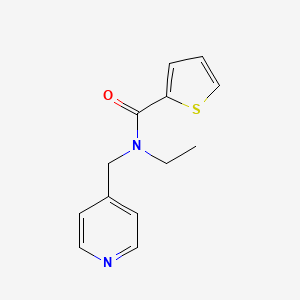![molecular formula C19H27N5O2 B5555699 2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)
2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction This compound belongs to a class of chemicals known as diazaspiro undecanes, which are notable for their distinctive molecular structures involving spiro and pyrrolopyrimidin rings.
Synthesis Analysis Synthesis methods vary, but one approach involves the reaction of compounds like 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions, as demonstrated in the synthesis of related 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo-2,4-diazaspiro[5.5]undecane-1,5-diones (Ahmed et al., 2012).
Molecular Structure Analysis The molecular structure is characterized by X-ray crystallography. For example, a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, was structurally characterized using this method, revealing a one-dimensional supramolecular chain and a two-dimensional network structure through intermolecular hydrogen bonds (Zhu, 2011).
Chemical Reactions and Properties The compound participates in various chemical reactions due to its functional groups. For instance, similar diazaspiro[5.5]undecane compounds have been synthesized using different reactants and conditions, indicating a range of chemical reactivity and potential for forming complexes with other elements (Cordes et al., 2013).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystal structure, are often determined through techniques like X-ray crystallography, NMR, and mass spectrometry.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and potential interactions with other molecules, are influenced by the compound's unique structure. Studies on related compounds provide insights into these aspects through experimental and theoretical approaches.
科学的研究の応用
Synthesis and Heterocyclic Compounds
- The compound is part of a class of chemicals used in synthesizing fused heterocycles. For instance, aziridine and hydroxylamine react with pyrrol-2-one derivatives to afford 2,7-diazaspiro[4.4]nona-3,6-diene and oxime derivatives, respectively. Such processes are pivotal in medicinal chemistry for developing new pharmaceutical compounds (H. A. A. El-Nabi, 2002).
Conversion into Oxime Derivatives
- Ketones of heterocyclic spiro compounds with barbituric acid moieties can be converted into oxime derivatives. This process is significant in drug discovery, especially in designing molecules with potential therapeutic effects (Mahbubur Rahman et al., 2013).
Chemokine-Mediated Diseases Treatment
- Derivatives of this compound have been explored as antagonists for CCR8, a chemokine receptor. They are particularly studied for their potential in treating chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).
Antibacterial Properties
- Compounds in the same class have been synthesized as antimicrobial agents, demonstrating the potential for developing new antibiotics. For example, derivatives have been prepared using citrazinic acid as a starting material and have shown promising antibacterial and antifungal activities (Aisha Hossan et al., 2012).
Antiviral Properties
- C-5 substituted derivatives of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics have been evaluated for their antiviral properties against a variety of RNA and DNA viruses. These derivatives, including 5-chloro-, 5-bromo-, and 5-iodo-tubercidin, were tested in various cell cultures and showed substantial antiviral activity, emphasizing the potential of structural modification in enhancing biological activity (D. Bergstrom et al., 1984).
作用機序
特性
IUPAC Name |
2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-26-11-3-10-23-12-19(7-4-16(23)25)6-2-9-24(13-19)18-15-5-8-20-17(15)21-14-22-18/h5,8,14H,2-4,6-7,9-13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYFCZVXVILEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCCN(C2)C3=NC=NC4=C3C=CN4)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)
![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5555662.png)
![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)
![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)
![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)


![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)